molecular formula C7H5BrFI B2356325 1-Bromo-3-fluoro-4-iodo-2-methylbenzene CAS No. 1114546-29-0

1-Bromo-3-fluoro-4-iodo-2-methylbenzene

Cat. No. B2356325
CAS RN: 1114546-29-0
M. Wt: 314.924
InChI Key: MUMJPHCUBFFNPA-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-iodo-2-methylbenzene is a chemical compound that belongs to the family of halogenated aromatics. It is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. This compound is known for its unique chemical properties, which make it useful in a wide range of research fields.

Scientific Research Applications

Thermochemistry of Halogen-Substituted Methylbenzenes

This study involves the thermochemistry of various halogen-substituted methylbenzenes, including 1-bromo-3-fluoro-4-iodo-2-methylbenzene. The research conducted experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds, and employed quantum-chemical methods to calculate gas-phase enthalpies of formation. This study provides significant insights into the thermochemical behaviors of such compounds, which can be crucial for various applications in scientific research (Verevkin et al., 2015).

Synthesis of Radiopharmaceutical Precursors

This compound is also important in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a critical precursor for 18F-arylation reactions. The study discusses various methods for its preparation and identifies the most efficient pathway for synthesizing the compound with high radiochemical yield, highlighting its importance in the field of radiopharmaceuticals (Ermert et al., 2004).

Halogenation of Polyalkylbenzenes

Research on the halogenation of polyalkylbenzenes, including those related to this compound, explores the effective use of different halogen sources and catalysts. This study provides valuable data on the selectivities in substrates and the preparation of mixed halogenated compounds, which is beneficial for various chemical synthesis processes (Bovonsombat & Mcnelis, 1993).

Photofragment Translational Spectroscopy

The study on the ultraviolet photodissociation of this compound and its related compounds at 266 nm, utilizing photofragment translational spectroscopy, provides insights into the photodissociation mechanism and the substitution effect of the fluorine atom. This research is crucial for understanding the photophysical and photochemical behaviors of such compounds (Gu et al., 2001).

properties

IUPAC Name

1-bromo-3-fluoro-4-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMJPHCUBFFNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (6.06 mL) in THF (100 mL) was cooled to −78° C., n-butyllithium-hexane (24.9 mL, 1.6 mol/L) was added dropwise and, after the completion of the dropwise addition, the mixture was stirred at −78° C. for 1 hr. Subsequently, a solution of 4-bromo-2-fluoro-1-iodobenzene (10.0 g) in THF (50 mL) was added dropwise, and the mixture was further stirred at −78° C. for 1 hr. Methyl iodide (2.90 mL) was added dropwise at −78° C. and the mixture was further stirred at −78° C. for 2 hr, and the mixture was warmed to room temperature. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound as a brown oil (yield: 10.5 g, yield: 100%).
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100%

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